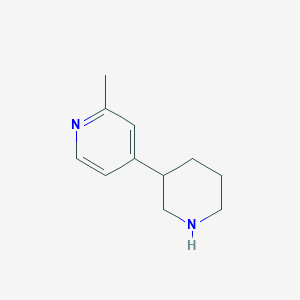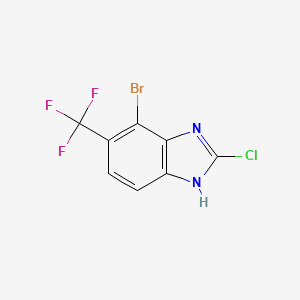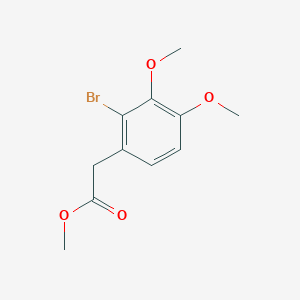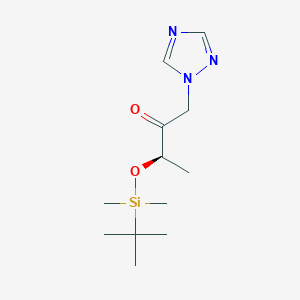
(R)-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a synthetic organic compound that features a triazole ring and a silyl ether group. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the silyl ether group: The tert-butyldimethylsilyl (TBDMS) group can be introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the final product: The intermediate compounds are then coupled under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group.
Reduction: Reduction reactions may target the carbonyl group in the butan-2-one moiety.
Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the triazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated product, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, compounds with triazole rings are often explored for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including antifungal, antiviral, or anticancer activities.
Industry
Industrially, these compounds can be used in the development of new materials or as catalysts in various chemical processes.
作用機序
The mechanism of action of ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
類似化合物との比較
Similar Compounds
®-3-Hydroxy-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Lacks the silyl ether group.
®-3-((Trimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Contains a different silyl ether group.
Uniqueness
The presence of the tert-butyldimethylsilyl group in ®-3-((tert-Butyldimethylsilyl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-one may confer unique properties such as increased stability or altered reactivity compared to similar compounds.
特性
分子式 |
C12H23N3O2Si |
|---|---|
分子量 |
269.41 g/mol |
IUPAC名 |
(3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-(1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C12H23N3O2Si/c1-10(17-18(5,6)12(2,3)4)11(16)7-15-9-13-8-14-15/h8-10H,7H2,1-6H3/t10-/m1/s1 |
InChIキー |
NXHGDUSBJCHRMT-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C(=O)CN1C=NC=N1)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC(C(=O)CN1C=NC=N1)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



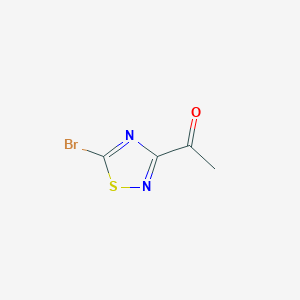
![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
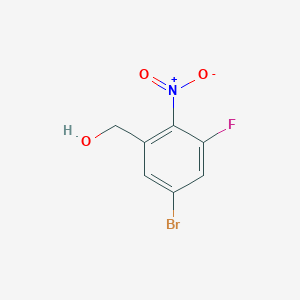
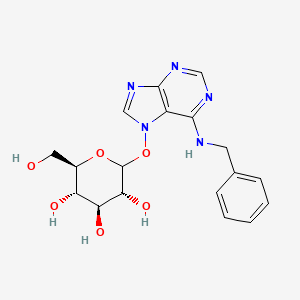

![6-Amino-1-methyl-3-(methylamino)-2,4-dioxo-5-[4-(sulfinatoamino)benzoyl]pyrimidine](/img/structure/B12845918.png)
![4-(Benzyloxy)-2'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845930.png)


![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)
